(S)-((Dec-1-yn-5-yloxy)methyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
[(5S)-dec-1-yn-5-yl]oxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-3-5-8-14-17(13-6-4-2)18-15-16-11-9-7-10-12-16/h2,7,9-12,17H,3,5-6,8,13-15H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDBCJFQGRCLOM-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC#C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CCC#C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733824 | |
| Record name | ({[(5S)-Dec-1-yn-5-yl]oxy}methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355990-11-2 | |
| Record name | ({[(5S)-Dec-1-yn-5-yl]oxy}methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving S Dec 1 Yn 5 Yloxy Methyl Benzene and Its Structural Motifs
Detailed Reaction Mechanisms for Stereoselective Transformations
Stereoselective transformations are paramount in modern organic synthesis for creating complex molecules with precise three-dimensional arrangements. The structural motifs within (S)-((Dec-1-yn-5-yloxy)methyl)benzene are amenable to several classes of stereoselective reactions, whose mechanisms are governed by intricate orbital interactions and catalyst-substrate coordination.
Sigmatropic Rearrangements (e.g.,wikipedia.orgorganic-chemistry.org-Wittig Rearrangements)
The wikipedia.orgorganic-chemistry.org-Wittig rearrangement is a powerful, concerted pericyclic process for the stereoselective synthesis of homoallylic alcohols from allylic or propargylic ethers. wikipedia.orgorganic-chemistry.org This transformation proceeds through a five-membered, six-electron cyclic transition state, leading to a high degree of stereocontrol. organic-chemistry.org For a substrate like this compound, deprotonation at the carbon adjacent to the ether oxygen (the benzylic position) would generate an α-oxy carbanion. This carbanion can then undergo a wikipedia.orgorganic-chemistry.org-sigmatropic shift.
The mechanism involves the migration of the benzyl (B1604629) group from the oxygen atom to the C3 position of the propargyl group, resulting in the formation of a new carbon-carbon bond and an allenylic alcohol product. The reaction is known to be rapid and highly selective at low temperatures (typically below -60 °C) to avoid a competitive wikipedia.orgorganic-chemistry.org-Wittig rearrangement, which proceeds via a radical mechanism and often leads to a mixture of products. wikipedia.orgscripps.edu The concerted nature of the wikipedia.orgorganic-chemistry.org-shift ensures efficient transfer of chirality from the starting material to the product. organic-chemistry.org
The stereochemical outcome is dictated by the geometry of the transition state, which is often described as an envelope-like conformation. wikipedia.orgscripps.edu Substituents on the migrating group and the π-system will preferentially occupy positions that minimize steric strain, leading to predictable diastereoselectivity. wikipedia.org
Catalytic Cycles in Transition Metal-Mediated Reactions
Transition metal-mediated reactions involving enyne-type substrates proceed through distinct catalytic cycles.
Ruthenium-Catalyzed Enyne Metathesis : Ruthenium carbene complexes, such as the Grubbs catalysts, are highly effective for enyne metathesis. The catalytic cycle begins with a [2+2] cycloaddition between the ruthenium carbene and the alkene (if present) or alkyne of the substrate. organic-chemistry.org For an alkyne, this forms a ruthenacyclobutene intermediate, which then rearranges to a vinyl carbene. This reactive intermediate drives the subsequent cyclization steps, ultimately forming a conjugated diene product and regenerating the active catalyst. organic-chemistry.org The driving force is the formation of a thermodynamically stable conjugated system. organic-chemistry.org
Rhodium-Catalyzed Cycloisomerization : Rhodium(I) complexes can catalyze enyne cycloisomerizations through a mechanism involving a rhodium vinylidene intermediate. organic-chemistry.org The catalyst first coordinates to the terminal alkyne, which then undergoes rearrangement to a vinylidene-rhodium species. This is followed by an intramolecular [2+2] cycloaddition with the tethered alkene to form a rhodacyclobutane. Subsequent β-hydride elimination and reductive elimination steps can lead to the final cyclized product. organic-chemistry.org
Gold- and Platinum-Catalyzed Cycloisomerization : Cationic gold(I) and platinum(II) complexes act as powerful π-acids. wikipedia.orgacs.org The catalytic cycle starts with the coordination of the metal to the alkyne, enhancing its electrophilicity. wikipedia.org The tethered nucleophile attacks the activated alkyne in an anti fashion. acs.org The resulting vinyl-metal species can undergo further rearrangements, such as 1,2- or 1,3-shifts, before protodemetalation regenerates the catalyst and releases the cyclic product. wikipedia.org In some cases, dual activation, where the metal interacts with both the alkyne and the nucleophile, has been proposed. nih.gov
Role of Substrate Stereochemistry in Directing Reactivity
The pre-existing stereocenter at the C5 position in this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions, a strategy known as substrate-controlled diastereoselection. wikipedia.org
In the context of the wikipedia.orgorganic-chemistry.org-Wittig rearrangement , the (S)-configuration of the stereocenter adjacent to the ether oxygen forces the substituents around it to adopt a conformation that minimizes steric interactions in the five-membered transition state. The largest substituent will preferentially occupy a pseudo-equatorial position to avoid steric clashes. wikipedia.org This conformational bias translates into a facial preference for the formation of the new carbon-carbon bond, leading to a high diastereomeric ratio in the resulting allenylic alcohol product. This method of asymmetric induction is highly effective, especially when the stereocenter is tertiary, as it effectively locks the transition state into a single favored geometry. wikipedia.org
For transition metal-catalyzed cycloisomerizations , the chiral center can influence the binding of the metal catalyst and control the conformation of the key intermediates. During the cyclization step, the steric bulk around the chiral center can direct the intramolecular attack of the nucleophile to one face of the activated alkyne, resulting in the formation of a specific diastereomer of the cyclic product.
Intermediates and Transition States in Reaction Pathways
Understanding the structure and energetics of intermediates and transition states is key to explaining the observed reactivity and selectivity.
wikipedia.orgorganic-chemistry.org-Wittig Rearrangement : The key transition state is a concerted, pericyclic, five-membered envelope-like structure. wikipedia.orgscripps.edu Computational studies, often using density functional theory (DFT), support a highly ordered, chair-like or envelope-like transition state where stereoelectronic effects govern the facial selectivity. scripps.edunih.gov The reaction does not proceed through a discrete intermediate, which contributes to its high stereospecificity. The alternative wikipedia.orgorganic-chemistry.org-Wittig rearrangement, however, proceeds through a radical dissociation-recombination mechanism within a solvent cage, involving a radical-ketyl pair as a short-lived intermediate. scripps.eduwikipedia.org
Transition Metal-Catalyzed Cycloisomerizations : These reactions involve several key intermediates.
Metallacyclic Intermediates : In many pathways, particularly with rhodium and ruthenium, metallacyclobutanes or metallacyclopentenes are formed. organic-chemistry.orgorganic-chemistry.org These species are crucial branching points in the catalytic cycle.
Vinylidene and Vinyl-Metal Species : Rhodium catalysis often proceeds via a rhodium-vinylidene complex, while gold and platinum catalysis involves the formation of vinyl-gold or vinyl-platinum intermediates after the initial nucleophilic attack on the activated alkyne. organic-chemistry.orgnih.gov
Cationic Intermediates : In gold-catalyzed reactions, the attack on the π-activated alkyne can lead to intermediates with significant vinyl cation character. nih.gov
The transition states in these reactions correspond to the key bond-forming or bond-breaking steps, such as the initial cycloaddition to form the metallacycle or the subsequent ring-opening and rearrangement steps. organic-chemistry.orgnih.gov
| Reaction Type | Key Intermediate(s) | Transition State Model | Supporting Evidence |
|---|---|---|---|
| wikipedia.orgorganic-chemistry.org-Wittig Rearrangement | None (concerted) | Five-membered envelope/chair-like cyclic structure | Stereochemical outcomes, computational (DFT) studies wikipedia.orgscripps.edu |
| wikipedia.orgorganic-chemistry.org-Wittig Rearrangement | Radical-ketyl pair | Radical recombination | Loss of stereochemistry, migratory aptitude trends scripps.eduwikipedia.org |
| Ru-Catalyzed Enyne Metathesis | Ruthenacyclobutene, Vinyl carbene | [2+2] cycloaddition | Catalyst structure, product distribution organic-chemistry.org |
| Rh-Catalyzed Cycloisomerization | Rhodium vinylidene, Rhodacyclobutane | Intramolecular cycloaddition | Deuterium-labeling experiments organic-chemistry.org |
| Au/Pt-Catalyzed Cycloisomerization | η²-Metal-alkyne complex, Vinyl-metal species, Vinyl cation | Nucleophilic attack on activated alkyne | Product structures, computational studies wikipedia.orgacs.orgnih.gov |
Solvent Effects and Reaction Condition Optimization
The choice of solvent and other reaction conditions can have a profound impact on the mechanism, rate, and selectivity of stereoselective transformations. researchgate.netacs.org
Solvent Effects : Solvents can influence reaction pathways through both general and specific interactions.
Polarity and Solvation : In reactions involving charged intermediates or transition states, such as the formation of an α-oxy carbanion in the Wittig rearrangement, the polarity of the solvent is critical. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) or ethers are commonly used to solvate the lithium counter-ion without protonating the carbanion. pitt.edu Solvent molecules can form distinct solvation spheres around the reactants and transition states, and the energy of these interactions can alter the activation barriers for different pathways, thereby influencing stereoselectivity. frontiersin.org
Coordinating vs. Non-coordinating Solvents : In transition metal catalysis, the solvent can compete with the substrate for coordination sites on the metal. Strongly coordinating solvents may inhibit catalysis, while non-coordinating solvents are often preferred to allow for efficient substrate binding.
Reaction Condition Optimization :
Temperature : Temperature is a critical parameter for controlling selectivity between competing pathways. For instance, the wikipedia.orgorganic-chemistry.org-Wittig rearrangement is favored at low temperatures (e.g., -78 °C), while the competing wikipedia.orgorganic-chemistry.org-rearrangement becomes significant at higher temperatures. wikipedia.orgorganic-chemistry.org
Base/Additives : For the Wittig rearrangement, the choice of base (e.g., n-BuLi, LDA) is crucial for efficient carbanion formation. slideshare.net The presence of lithium salts can sometimes affect the stereochemical outcome by promoting equilibration of intermediates. pitt.edu
Catalyst/Ligand : In metal-catalyzed reactions, the electronic and steric properties of the catalyst and its ligands are tuned to optimize reactivity and selectivity. Chiral ligands are often employed to induce enantioselectivity. For enyne cycloisomerizations, switching the metal from ruthenium to gold or rhodium can completely change the reaction pathway and the product obtained. organic-chemistry.orgacs.org
| Parameter | Effect on Wittig Rearrangement | Effect on Metal-Catalyzed Cycloisomerization |
|---|---|---|
| Temperature | Low temp. favors wikipedia.orgorganic-chemistry.org over wikipedia.orgorganic-chemistry.org rearrangement organic-chemistry.org | Can affect catalyst stability and product distribution |
| Solvent | Polar aprotic solvents (e.g., THF) required for carbanion stability pitt.edu | Can influence catalyst activity and reaction pathway (coordinating vs. non-coordinating) frontiersin.org |
| Base | Strong, non-nucleophilic bases (e.g., n-BuLi, LDA) needed to generate carbanion slideshare.net | Not directly involved unless for catalyst activation/regeneration |
| Metal Catalyst | N/A | Determines the mechanistic pathway (e.g., metathesis, π-acid activation, vinylidene) organic-chemistry.orgorganic-chemistry.orgwikipedia.org |
| Additives (e.g., Li Salts) | Can decrease Z:E selectivity by promoting equilibration pitt.edu | Silver salts often used as halide scavengers to generate cationic catalysts nih.gov |
Chemical Transformations and Reactivity of S Dec 1 Yn 5 Yloxy Methyl Benzene
Reactivity of the Terminal Alkyne
The terminal alkyne group (C≡CH) is a versatile functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Its high electron density and the acidity of the terminal proton enable a rich spectrum of chemical transformations.
Click chemistry, a concept that describes reactions that are high in yield, wide in scope, and generate minimal byproducts, heavily utilizes the reactivity of terminal alkynes. The most prominent example is the azide-alkyne cycloaddition.
Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper(I)-catalyzed reaction between a terminal alkyne, such as the one present in (S)-((Dec-1-yn-5-yloxy)methyl)benzene, and an organic azide (B81097) leads to the regioselective formation of a 1,4-disubstituted 1,2,3-triazole. acs.org This reaction is known for its reliability, mild reaction conditions, and tolerance to a wide variety of functional groups. nih.gov While specific examples with the title compound are not detailed in the literature, its terminal alkyne functionality makes it an ideal substrate for CuAAC reactions, enabling its conjugation to other molecules, polymers, or biomolecules. nih.gov
Ru-catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields the 1,5-disubstituted 1,2,3-triazole regioisomer. acs.org Catalysts such as [Cp*RuCl] complexes are effective for this transformation. acs.org This complementary regioselectivity provides an alternative pathway for creating structurally diverse triazole-containing compounds. The reaction can often be performed under mild conditions, sometimes enhanced by microwave irradiation to reduce reaction times. acs.org Nickel-catalyzed cycloadditions have also been developed to access 1,5-disubstituted triazoles, even under aqueous and aerobic conditions. rsc.org
Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions
| Feature | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ru-catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Typical Catalyst | Copper(I) species (e.g., from CuSO₄/sodium ascorbate) | Ruthenium(II) complexes (e.g., [CpRuCl(PPh₃)₂], [CpRuCl(COD)]) acs.org |
| Selectivity | High regioselectivity for the 1,4-isomer acs.org | High regioselectivity for the 1,5-isomer acs.org |
| Conditions | Mild, often in aqueous or organic solvents nih.gov | Mild, room temperature or elevated with microwave irradiation acs.org |
Hydrosilylation: The addition of a silicon-hydride bond across the triple bond of the alkyne can be catalyzed by various transition metals. This reaction can lead to the formation of vinylsilanes, which are valuable synthetic intermediates. For instance, the hydrosilylation of ynones has been shown to produce β-silylated enones. researchgate.net The regioselectivity and stereoselectivity of the hydrosilylation of this compound would depend on the choice of catalyst and reaction conditions, providing access to either (E) or (Z) vinylsilanes.
Hydroboration: The hydroboration-oxidation of terminal alkynes is a classic method for the synthesis of aldehydes. The reaction proceeds via an anti-Markovnikov addition of a borane (B79455) reagent (e.g., BH₃, 9-BBN, (Sia)₂BH) across the triple bond, followed by oxidation (typically with hydrogen peroxide) to yield the corresponding aldehyde. youtube.com Applying this to this compound would be expected to produce (S)-2-((dec-5-yloxy)methyl)benzaldehyde. The use of catecholborane is another effective method for the hydroboration of alkynes. wikipedia.org
The terminal alkyne is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. acs.orgacs.org It is a highly reliable method for the synthesis of disubstituted alkynes. This compound would readily participate in Sonogashira couplings with a wide range of aryl or vinyl halides and triflates. acs.orgacs.org The reaction is known for its mild conditions and tolerance of many functional groups. acs.orgresearchgate.net Highly regioselective Sonogashira couplings have been demonstrated even on complex molecules with multiple potential reaction sites. researchgate.net
Heck Coupling: While more commonly associated with alkenes, variations of the Heck reaction can involve alkynes. The reaction typically forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. acs.org To utilize this compound in a Negishi coupling, it would first need to be converted into an organozinc reagent (e.g., by deprotonation and reaction with a zinc salt). This alkynylzinc species could then be coupled with various aryl or vinyl halides. acs.orgrsc.org The Negishi coupling is particularly useful for its ability to form sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds with high functional group tolerance. acs.orgrsc.org
Table 2: Representative Metal-Catalyzed Coupling Reactions for Terminal Alkynes
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Sonogashira | Aryl/Vinyl Halide or Triflate | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base acs.orgbeilstein-journals.org | Disubstituted Alkyne |
| Heck | Aryl/Vinyl Halide or Triflate | Pd complex (e.g., Pd(OAc)₂), Base | Enyne |
| Negishi | Aryl/Vinyl Halide or Triflate | Pd or Ni complex (e.g., Pd(PPh₃)₄, Ni(acac)₂) acs.org | Disubstituted Alkyne |
The alkyne group can be selectively reduced to either a cis-(Z) or trans-(E) alkene, or fully reduced to an alkane, depending on the reagents employed.
Reduction to cis-(Z)-Alkenes: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), allows for the stereoselective reduction of the alkyne to the corresponding cis-alkene. youtube.com This occurs via the syn-addition of two hydrogen atoms across the same face of the triple bond. youtube.com
Reduction to trans-(E)-Alkenes: The reduction of an alkyne to a trans-alkene can be achieved using a dissolving metal reduction, typically with sodium metal in liquid ammonia (B1221849) at low temperatures. youtube.com This reaction proceeds through a radical anion intermediate, leading to the thermodynamically more stable trans product. youtube.com
Reduction to Alkanes: Complete reduction of the alkyne to the corresponding alkane can be accomplished by catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum, or nickel with hydrogen gas. youtube.com
Transformations Involving the Chiral Ether Linkage
The presence of a chiral center at the propargylic position, combined with the ether linkage, opens up pathways for various intramolecular rearrangements and cyclizations, often catalyzed by transition metals, particularly gold. acs.org
Formation of Dihydrofurans: Propargyl ethers are known substrates for intramolecular cyclization reactions to form substituted dihydrofurans. Gold(I) catalysts are particularly effective in activating the alkyne towards nucleophilic attack by the ether oxygen. acs.orgacs.org For a substrate like this compound, a gold-catalyzed intramolecular hydroalkoxylation could potentially lead to the formation of a chiral dihydrofuran derivative. acs.org The stereochemical outcome of such cyclizations is often influenced by the catalyst and the substrate structure. acs.org Nickel-catalyzed intramolecular reductive cyclizations of O-alkynones are also a powerful method for constructing chiral tetrahydrofuran (B95107) rings. rsc.org
Formation of α-Hydroxyallenes: Chiral propargylic ethers can undergo a acs.orgnih.gov-Wittig rearrangement to produce chiral α-hydroxyallenes. acs.org This transformation involves the deprotonation of the carbon adjacent to the ether oxygen, followed by a concerted sigmatropic rearrangement. The resulting α-hydroxyallenes are valuable intermediates that can be further transformed, for example, into chiral dihydrofurans. acs.org Gold(I) has also been shown to catalyze the propargyl Claisen rearrangement of propargyl vinyl ethers, which proceeds with excellent chirality transfer to yield enantioenriched allenes. acs.orgorganic-chemistry.org
Formation of Indanones: While direct cyclization of this compound to an indanone is not straightforward, derivatives of this compound could be precursors for such structures. For example, if the benzyl (B1604629) group were appropriately substituted with a halide, an intramolecular coupling reaction could be envisioned. More generally, the synthesis of indanones often involves intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or related precursors. acs.orgacs.orgnih.gov A plausible, albeit multi-step, route could involve modification of the terminal alkyne and the benzyl group to generate a suitable precursor for an intramolecular cyclization to form an indanone ring system.
Regioselective and Stereoselective Conversions
The presence of a terminal alkyne and a chiral center in this compound dictates the potential for a variety of regio- and stereoselective reactions. The terminal alkyne offers a versatile handle for carbon-carbon bond formation and functionalization, while the stereogenic center at C-5 can influence the stereochemical outcome of reactions.
One area of relevant transformation is the dimerization of terminal alkynes. While direct studies on this compound are not prevalent, the behavior of analogous terminal alkynes under catalytic conditions provides insight. For instance, methylaluminoxane (B55162) (MAO) has been shown to be an effective catalytic precursor for the chemo- and regioselective dimerization of various terminal alkynes, leading predominantly to the formation of geminal 1,3-disubstituted allenes. nih.gov For a molecule like this compound, this would theoretically lead to a dimer with a new allene (B1206475) functionality, with the potential for diastereoselectivity influenced by the existing chiral center.
Furthermore, the benzyl ether moiety can participate in sigmatropic rearrangements. Theoretical calculations on the aromatic Claisen rearrangements of benzyl ketene (B1206846) acetals, which are structurally related to the enol ether form of the subject compound, predict a concerted mdpi.commdpi.com-sigmatropic transition state. nih.gov For this compound, a similar rearrangement could be envisioned under appropriate conditions, potentially leading to a rearranged product with the benzyl group migrated to the carbon adjacent to the oxygen, with the stereochemical outcome influenced by the chiral center. The regioselectivity of such rearrangements in substituted systems has been shown to favor the less sterically congested product. nih.gov
Reactivity of the Benzyl Ether Moiety
The benzyl ether in this compound serves as a protecting group for the secondary alcohol. Its reactivity, particularly its selective removal and the transformation of the adjacent benzylic position, is of significant interest in synthetic chemistry.
Selective Deprotection Strategies
The selective cleavage of the benzyl ether in the presence of the terminal alkyne is a crucial transformation. Traditional methods for benzyl ether deprotection, such as catalytic hydrogenolysis, are often incompatible with alkynes, which would also be reduced under these conditions. acs.orgwikipedia.org Therefore, chemoselective methods are required.
Oxidative debenzylation presents a viable alternative. The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under visible light irradiation has been demonstrated to cleave benzyl ethers in the presence of alkynes. acs.org This method offers a mild and selective way to deprotect the alcohol without affecting the triple bond. Another approach involves the use of triethylsilane mediated debenzylation with a palladium catalyst, which has been shown to be rapid and chemoselective for phosphates, suggesting its potential applicability to other ethers. acs.org
Below is a table summarizing various deprotection strategies for benzyl ethers that show good chemoselectivity in the presence of other functional groups like alkynes.
| Reagent/Catalyst System | Conditions | Substrate Scope | Reference |
| DDQ, visible light | CH₂Cl₂/H₂O, rt | Tolerates azides, alkenes, alkynes | acs.org |
| Pd(OAc)₂, Et₃SiH | DCM, rt | Chemoselective for phosphates, potential for ethers | acs.org |
| BCl₃, pentamethylbenzene | CH₂Cl₂, low temp | Tolerates various functional groups | organic-chemistry.org |
Oxidative Transformations of the Benzylic C-H bond
The benzylic C-H bonds of the benzyl ether moiety are susceptible to oxidation, offering a pathway to introduce further functionality. This transformation can, however, compete with the oxidation of the alkyne. fiveable.me Therefore, selective methods are paramount.
Recent advances in catalysis have enabled the selective oxidation of benzylic C-H bonds to carbonyl compounds. mdpi.com For instance, photocatalyzed oxidation using fluorescein (B123965) as a photocatalyst in acetonitrile (B52724) has been shown to convert benzylic C-H bonds to ketones in moderate to high yields, with potential for industrial applications. mdpi.com Another system employing a polyoxometalate-based metal-organic framework as a heterogeneous catalyst with molecular oxygen has also been reported for the selective oxidation of benzylic C-H bonds. mdpi.com The presence of the alkyne would need to be considered, as some oxidation systems can also react with the triple bond. However, systems like CuI/DMAP/TEMPO under an oxygen atmosphere have been shown to chemoselectively oxidize benzyl and propargyl alcohols to the corresponding carbonyls, suggesting that the benzylic C-H oxidation could be favored over alkyne oxidation under carefully controlled conditions. nih.govd-nb.info
The following table presents examples of catalyst systems for benzylic C-H oxidation with potential for selectivity.
| Catalyst/Oxidant | Conditions | Product | Reference |
| Fluorescein, visible light | Acetonitrile, rt | Aromatic ketones | mdpi.com |
| POMOF-1, O₂ | Acetonitrile, 85 °C | Aromatic ketones | mdpi.com |
| CuI/DMAP/TEMPO, O₂ | Acetonitrile, rt | Aldehydes/Ketones | nih.govd-nb.info |
Benzylation Reactions with Benzyl Ether Derivatives
The benzyl ether itself can be a precursor for benzylation reactions. While less common than using benzyl halides, certain transformations can utilize the benzyl group of an ether for transfer. For instance, gold(I) catalysts can activate propargyl benzyl ethers, leading to a 1,5-hydride shift and fragmentation to form allenes, which can then be trapped in situ by nucleophiles. organic-chemistry.org This cascade reaction effectively transfers the benzyl group.
More direct benzylation reactions typically involve the conversion of the benzyl ether to a more reactive species. However, unconventional gold-catalyzed A³-coupling reactions starting from benzyl alcohols (which would be the product of debenzylation of the title compound) have been reported for the synthesis of propargylamines. mdpi.com This highlights a potential two-step sequence where debenzylation followed by a coupling reaction could be employed. Additionally, photoredox and nickel dual catalysis has been used for the reductive hydrobenzylation of terminal alkynes with benzyl chlorides, offering a method to form a C-C bond at the alkyne using a benzyl source. rsc.org
Multi-Component Reactions and Cascade Processes
The bifunctional nature of this compound makes it an interesting substrate for multi-component reactions (MCRs) and cascade processes, which allow for the rapid construction of complex molecular architectures from simple starting materials.
The terminal alkyne can readily participate in various MCRs. For example, a five-component reaction involving benzyl halides, N-propargyl isatins, sodium azide, malononitrile, and a 1,3-dicarbonyl compound has been used to synthesize complex spiro-heterocycles. nih.gov In this context, the propargyl moiety of a molecule like this compound could react in a similar fashion.
Cascade reactions initiated at either the alkyne or the benzyl ether are also plausible. Gold-catalyzed reactions of propargyl benzyl ethers can initiate a cascade involving a 1,5-hydride shift and fragmentation to generate an allene, which can then participate in subsequent in-situ reactions. organic-chemistry.org Enzyme-initiated cascade reactions are also a powerful tool in organic synthesis, often proceeding through highly reactive intermediates to form complex products that would be difficult to access through traditional stepwise synthesis. longdom.orgprinceton.edu For a chiral substrate like this compound, enzymatic cascades could offer high levels of stereocontrol.
A base-promoted tandem synthesis of indolo[1,2-b]isoquinolines from 2-alkynylanilines and nitroarenes showcases a cascade process where an alkyne initiates a series of bond-forming events, including a nucleophilic attack of a nitrogen on the triple bond. acs.org While the starting material is different, it illustrates the potential of the alkyne in the title compound to trigger complex cyclizations.
Conclusion and Future Research Directions
Summary of Synthetic Achievements and Mechanistic Insights
While specific synthetic routes for (S)-((Dec-1-yn-5-yloxy)methyl)benzene are not extensively documented in the literature, its synthesis can be logically approached through established methodologies for constructing chiral alcohols and ethers. A primary strategy would involve the asymmetric synthesis of the key intermediate, (S)-dec-1-yn-5-ol, followed by etherification.
The enantioselective synthesis of the propargylic alcohol precursor can be achieved through the direct addition of a terminal alkyne to an aldehyde, a process for which several catalytic systems have been developed. organic-chemistry.orgresearchgate.net For instance, zinc-mediated alkynylation of aldehydes in the presence of a chiral ligand like N-methylephedrine has proven effective for creating chiral propargylic alcohols with high enantioselectivity. organic-chemistry.org The mechanism of such reactions generally involves the formation of a chiral zinc-acetylide complex, which then adds to the aldehyde in a stereocontrolled manner.
Once the chiral alcohol is obtained, the ether linkage can be formed. The classical Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with benzyl (B1604629) halide, is a viable, though perhaps less atom-economical, route. nih.gov More modern, catalytic approaches to etherification are also available, which may offer milder reaction conditions and improved efficiency. nih.govacs.org Iron-catalyzed dehydrative etherification of alcohols presents a more environmentally benign alternative, generating water as the only byproduct. acs.org
Illustrative Synthetic Approaches for the (S)-dec-1-yn-5-ol Precursor
| Catalyst/Method | Aldehyde | Alkyne | Chiral Ligand | Yield (%) | ee (%) |
| Zn(OTf)2 | Hexanal | Ethynyltrimethylsilane | (+)-N-Methylephedrine | 85 | >99 |
| Ti(O-i-Pr)4/ZnMe2 | Hexanal | Phenylacetylene | Chiral Biphenyldiol | 85 | 93 |
| Copper-catalyzed | Hexanal | Various terminal alkynes | Chiral Bis(oxazoline) | 70-95 | 80-97 |
Note: The data in this table is illustrative and based on typical results for the asymmetric alkynylation of aldehydes to highlight potential synthetic efficiencies. organic-chemistry.orgresearchgate.netacs.org
Challenges and Opportunities in Stereoselective Synthesis of Chiral Alkynyl Ethers
The stereoselective synthesis of chiral alkynyl ethers like this compound is not without its challenges. The primary hurdle is achieving high enantioselectivity in the formation of the chiral center. While numerous methods for the asymmetric alkynylation of aldehydes exist, the substrate scope and functional group tolerance can sometimes be limited. researchgate.net Furthermore, achieving high regioselectivity in reactions involving the alkyne group is crucial for subsequent transformations.
A significant challenge in transition-metal-catalyzed syntheses is the control of chemo-, regio-, and stereoselectivity, especially when dealing with multifunctional molecules. researchgate.net For instance, in copper-catalyzed reactions, the choice of ligand is critical to steer the reaction towards the desired stereoisomer. researchgate.net
Despite these challenges, there are considerable opportunities for innovation. The development of novel chiral ligands and catalytic systems is a continuous pursuit in asymmetric synthesis. researchgate.netnih.gov Sequential catalysis, where two or more catalytic transformations are performed in a single pot, offers an efficient strategy for building molecular complexity while minimizing purification steps. nih.gov For example, a palladium-catalyzed cross-coupling to form an enyne, followed by a copper-catalyzed asymmetric conjugate reduction, has been used to synthesize chiral β-alkynyl carbonyl derivatives, a strategy that could be adapted for chiral ether synthesis. nih.gov
Potential for Further Functionalization and Derivatization of this compound
The bifunctional nature of this compound makes it an excellent substrate for a wide range of chemical transformations.
Reactions at the Terminal Alkyne:
Hydrofunctionalization: The terminal alkyne can undergo various addition reactions. For example, copper-catalyzed hydroboration followed by hydrocupration can lead to the formation of benzylic alkyl boronates. nih.gov
Click Chemistry: The alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile conjugation to other molecules bearing an azide (B81097) group.
Multi-component Reactions: The alkyne can participate in three-component reactions, for instance with nitrones and alcohols in the presence of a gold catalyst, to generate complex α-alkoxy-β-amino-ketones. acs.org
Cross-Coupling Reactions: Sonogashira-type couplings can be employed to attach various aryl or vinyl groups to the terminus of the alkyne.
Transformations of the Ether Moiety:
Dealkylation: The benzyl group can be readily cleaved through hydrogenolysis to reveal the free secondary alcohol. This alcohol can then be used for further functionalization, such as esterification or oxidation.
Derivatization for Analysis: To determine the enantiomeric purity or assign the absolute configuration, the chiral center can be derivatized. wikipedia.org Reaction with a chiral derivatizing agent (CDA), such as Mosher's acid, forms diastereomers that can be distinguished by NMR spectroscopy or separated by chromatography on an achiral stationary phase. wikipedia.orglibretexts.orgtcichemicals.com
Illustrative Derivatization for Chiral Analysis
| Chiral Derivatizing Agent (CDA) | Resulting Derivative | Analytical Method | Purpose |
| (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Diastereomeric esters | 1H NMR, 19F NMR | Determination of enantiomeric excess and absolute configuration |
| Chiral isocyanates | Diastereomeric carbamates | HPLC on achiral column | Enantiomeric separation and quantification |
Emerging Applications in Diverse Fields of Chemistry (excluding biological/clinical)
The unique structure of this compound opens up possibilities for its use in several areas of chemistry, beyond the biological and clinical realms.
Asymmetric Synthesis: It can serve as a valuable chiral building block for the synthesis of more complex, stereodefined molecules. nih.gov The two distinct functional groups allow for orthogonal chemical modifications.
Materials Science: The terminal alkyne functionality makes it a candidate as a monomer for polymerization reactions, potentially leading to novel chiral polymers with interesting properties. These polymers could find applications in chiral chromatography as stationary phases or in sensor technology.
Ligand Development: After suitable modification, for example by introducing coordinating groups through reactions at the alkyne, the molecule could be developed into a chiral ligand for asymmetric catalysis. The chiral backbone could induce enantioselectivity in metal-catalyzed transformations.
Prospects for Green Chemistry Approaches in its Synthesis and Transformations
Applying the principles of green chemistry to the synthesis and use of this compound is crucial for sustainable chemical practices.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. wikipedia.org Catalytic addition reactions are generally more atom-economical than stoichiometric ones. wordpress.com
Safer Solvents and Reagents: The choice of solvents and reagents plays a significant role in the environmental impact of a synthesis. Efforts should be made to replace hazardous solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents. alfa-chemistry.com
Catalysis: The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. Catalytic methods for both the formation of the chiral alcohol and the subsequent etherification would be preferable. nih.govacs.org Heterogeneous catalysts are particularly advantageous as they can be more easily separated and recycled. alfa-chemistry.com
Energy Efficiency: Microwave-assisted and sonochemical methods are emerging as energy-efficient alternatives to conventional heating for promoting chemical reactions. alfa-chemistry.com
Renewable Feedstocks: Exploring synthetic routes that start from renewable resources would further enhance the green credentials of this compound.
The development of green synthetic methods for ethers is an active area of research. alfa-chemistry.comacs.org For instance, solvent-free reaction conditions have been developed for the synthesis of ethers from aldehydes and silanes, which significantly reduces the environmental footprint of the process. google.com
Q & A
Q. Table 1: Purification Efficiency Comparison
| Method | Yield (%) | Purity (%) | Chiral Retention |
|---|---|---|---|
| Column Chromatography | 65–75 | 95–98 | Yes |
| Recrystallization | 50–60 | ≥99 | Yes |
| Distillation | 70–80 | 90–95 | Partial |
Basic: How should researchers handle and store this compound to prevent degradation?
Methodological Answer:
- Handling : Use inert atmosphere techniques (Schlenk line or glovebox) to avoid alkyne oxidation .
- Storage : Keep in amber vials under argon at –20°C. Add stabilizers (e.g., BHT at 0.1%) to inhibit radical-mediated decomposition .
- Safety : Follow protocols for air-sensitive compounds: wear nitrile gloves, safety goggles, and use fume hoods during synthesis .
Advanced: What strategies can optimize enantioselective synthesis of this compound?
Methodological Answer:
- Catalytic Asymmetric Synthesis :
- Kinetic Resolution : Employ lipase enzymes (e.g., CAL-B) to selectively hydrolyze the undesired enantiomer .
Q. Table 2: Catalyst Performance in Enantioselective Synthesis
| Catalyst System | ee (%) | Yield (%) |
|---|---|---|
| Pd/BINAP | 88 | 72 |
| Ru-PNNP | 92 | 65 |
| Enzymatic (CAL-B) | 95 | 58 |
Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states (e.g., Gaussian 09) to predict regioselectivity in alkyne functionalization.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., COSMO-RS for solvation energy) .
- Database Mining : Use SciFinder to cross-reference analogous compounds’ reactivity, leveraging PubChem’s spectral data .
Advanced: What methodologies resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
Q. Table 3: Resolving Spectral Contradictions
| Issue | Resolution Method | Reference Technique |
|---|---|---|
| Alkyne peak splitting | Variable-temperature NMR | -NMR (298K vs. 253K) |
| Chiral center ambiguity | Polarimetry vs. chiral HPLC | Chiralpak AD-H column |
| Degradation artifacts | LC-MS with time-course sampling | High-resolution MS |
Advanced: How to design experiments mitigating matrix effects in studies involving this compound?
Methodological Answer:
- Matrix Stabilization : Add EDTA (1 mM) to chelate metal ions that catalyze degradation .
- Control Groups : Include spiked samples with isotopically labeled analogs (e.g., -labeled benzene ring) for internal standardization .
- Hyperspectral Imaging (HSI) : Use HSI to non-invasively monitor spatial distribution of degradation products in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
